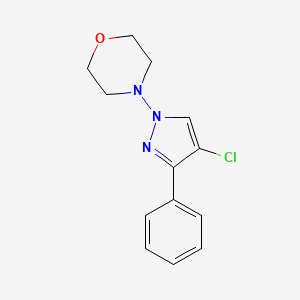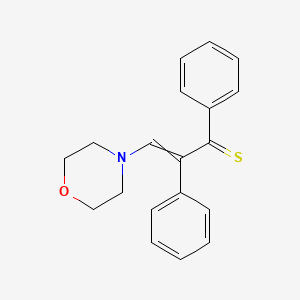![molecular formula C19H18N6O2 B14514647 5,5'-Methylenebis[N-(4-methylphenyl)-1,3,4-oxadiazol-2-amine] CAS No. 62575-70-6](/img/structure/B14514647.png)
5,5'-Methylenebis[N-(4-methylphenyl)-1,3,4-oxadiazol-2-amine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-Methylenebis[N-(4-methylphenyl)-1,3,4-oxadiazol-2-amine] is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The presence of the methylene bridge and the 4-methylphenyl groups further enhances its chemical characteristics, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Methylenebis[N-(4-methylphenyl)-1,3,4-oxadiazol-2-amine] typically involves the reaction of hydrazides with carboxylic acids or their derivatives under specific conditions. One common method is the cyclization of N-acylhydrazones in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5,5’-Methylenebis[N-(4-methylphenyl)-1,3,4-oxadiazol-2-amine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: HNO3 for nitration, Br2 in the presence of a catalyst for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
5,5’-Methylenebis[N-(4-methylphenyl)-1,3,4-oxadiazol-2-amine] has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 5,5’-Methylenebis[N-(4-methylphenyl)-1,3,4-oxadiazol-2-amine] involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its oxadiazole ring structure allows it to form stable complexes with metal ions, which can influence its biological activity. Additionally, the presence of the 4-methylphenyl groups can enhance its lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,5’-Methylenebis[2-(4-methylphenyl)-1,3-benzoxazole]
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
- 4,4’-Methylenebis(5-methyl-2-phenyl-1H-pyrazol-3(2H)-one)
Uniqueness
Compared to similar compounds, 5,5’-Methylenebis[N-(4-methylphenyl)-1,3,4-oxadiazol-2-amine] stands out due to its unique oxadiazole ring structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
62575-70-6 |
|---|---|
Formule moléculaire |
C19H18N6O2 |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
5-[[5-(4-methylanilino)-1,3,4-oxadiazol-2-yl]methyl]-N-(4-methylphenyl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C19H18N6O2/c1-12-3-7-14(8-4-12)20-18-24-22-16(26-18)11-17-23-25-19(27-17)21-15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3,(H,20,24)(H,21,25) |
Clé InChI |
MVRFPGKBJUPKRC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC2=NN=C(O2)CC3=NN=C(O3)NC4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


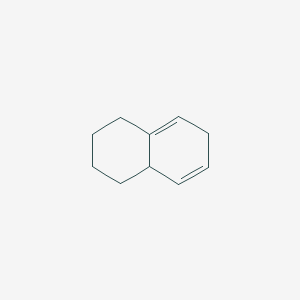
![3-{(E)-[4-(Dimethylamino)naphthalen-1-yl]diazenyl}benzene-1-sulfonic acid](/img/structure/B14514571.png)
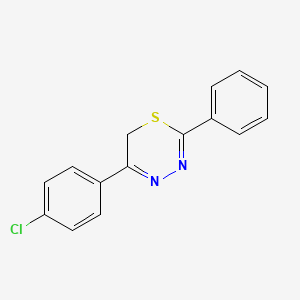
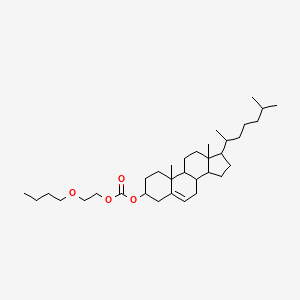
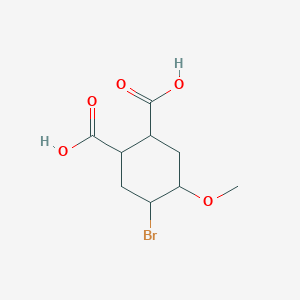
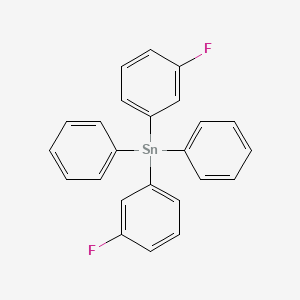
![[3-(Thiophene-2-carbonyl)phenoxy]acetic acid](/img/structure/B14514613.png)
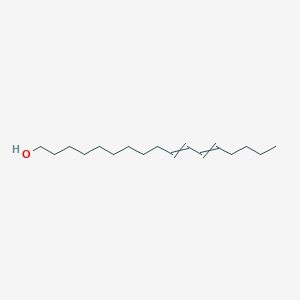
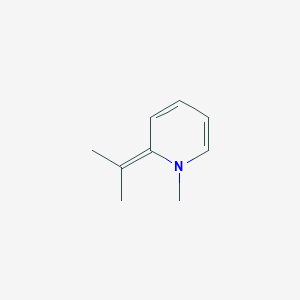
![2-Ethyl-3-methylnaphtho[1,2-B]thiophene](/img/structure/B14514623.png)
![8-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}octanoic acid](/img/structure/B14514625.png)
![1,3-Dimethyl-3-[4-(2-methylpropoxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B14514627.png)
